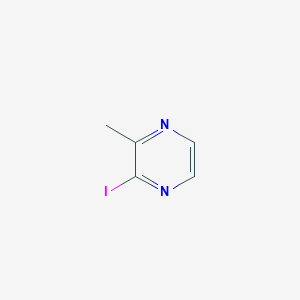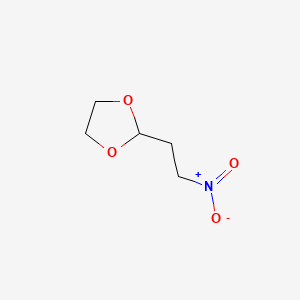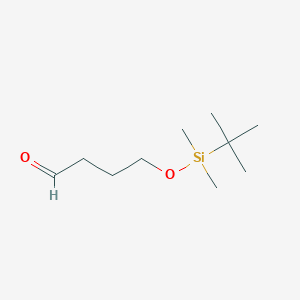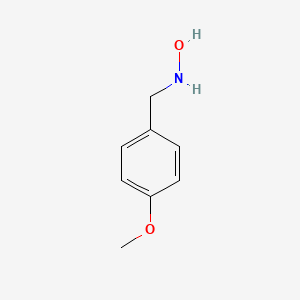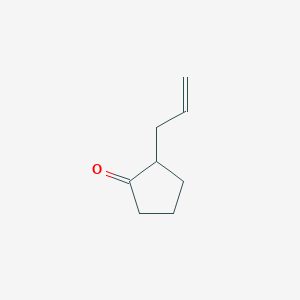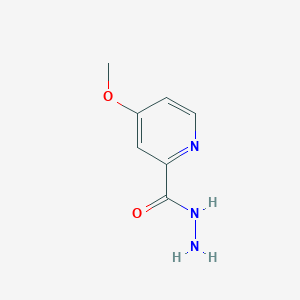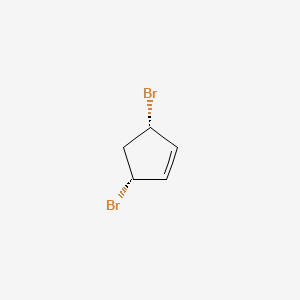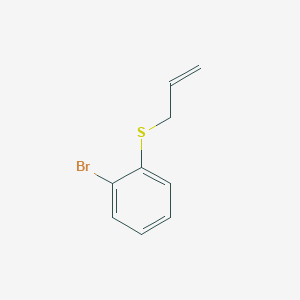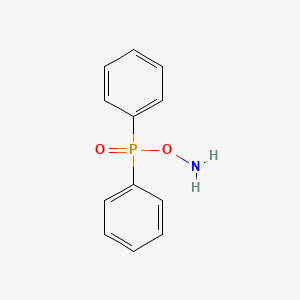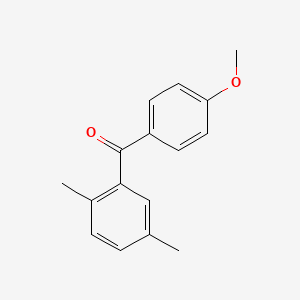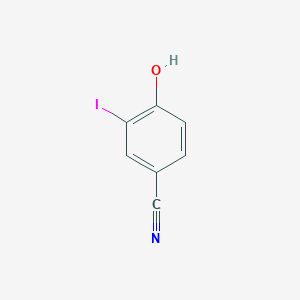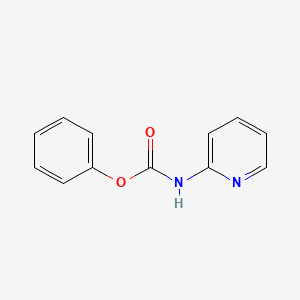
Phenyl pyridin-2-ylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
-
Catalyst-Free Synthesis
-
Amination and Carboxylation
Molecular Structure Analysis
The molecular structure of phenyl pyridin-2-ylcarbamate consists of a pyridine ring (with a phenyl group attached) and a carbamate functional group. The trifluoromethyl substitution on the pyridine ring enhances its reactivity and influences its properties .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Catalytic Reactions
Phenyl pyridin-2-ylcarbamate has been identified as a product in catalytic reactions involving aromatic amines and diethyl azodicarboxylate (DEAD), catalyzed by lithium perchlorate. This process demonstrates the compound's relevance in synthetic chemistry, particularly in the conversion of ester functions to amide functions and the rearrangement of ethyl N-pyridyn-2-ylcarbamoylazoformate into ethyl pyridin-2-ylcarbamate (Kinart, Kinart, Oszczȩda, & Tran, 2005).
Synthesis of Heterocyclic Compounds
A method has been developed for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds and phenyl pyridin-2-ylcarbamate under microwave irradiation. This indicates the compound's utility in facilitating efficient and rapid synthesis of heterocyclic derivatives, which are important in various fields of chemistry and pharmacology (Li & Chen, 2008).
Coordination Chemistry
Research into heterocyclic substituted thiosemicarbazides and their Cu(II) complexes highlights the use of phenyl pyridin-2-ylcarbamate in synthesizing complex coordination compounds. These studies are crucial for understanding the molecular structures and potential applications of these complexes in catalysis and material science (El‐Gammal, Abu El‐Reash, Ghazy, & Yousef, 2012).
Antimicrobial Studies
The synthesis and study of pyrimidine derivatives, including phenyl pyridin-2-ylcarbamate-based compounds, for antimicrobial activities, highlight its significance in developing new therapeutic agents. These compounds' effectiveness against various microbes suggests their potential application in medicine and pharmaceuticals (Rathod & Solanki, 2018).
Molecular Electronics
Phenyl pyridin-2-ylcarbamate derivatives have been explored for their electron-transporting properties in the development of organic light-emitting diodes (OLEDs). These studies contribute to the advancement of materials science, particularly in creating more efficient and durable electronic devices (Wang et al., 2015).
Propriétés
IUPAC Name |
phenyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-11-8-4-5-9-13-11)16-10-6-2-1-3-7-10/h1-9H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQIVMAVPVTKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl pyridin-2-ylcarbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

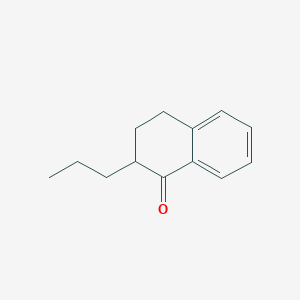
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
